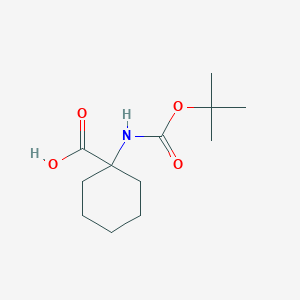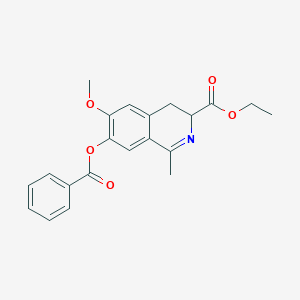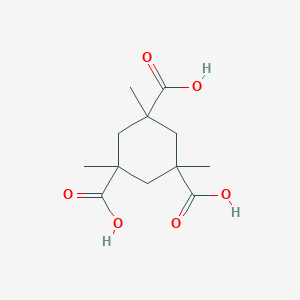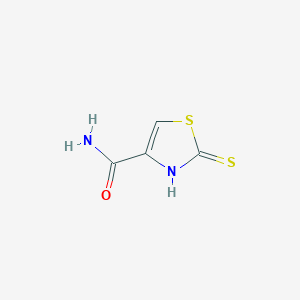
4-Carbamoyl-2-mercaptothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Carbamoyl-2-mercaptothiazole (CMT) is a sulfur-containing heterocyclic compound that has been extensively studied for its potential in various scientific applications. CMT is a versatile molecule that can be synthesized through various methods and has been found to exhibit a wide range of biochemical and physiological effects. In
作用机制
The mechanism of action of 4-Carbamoyl-2-mercaptothiazole is not fully understood, but it is believed to involve the chelation of metal ions, the scavenging of free radicals, and the inhibition of enzymes. 4-Carbamoyl-2-mercaptothiazole has been found to chelate metal ions, including copper, iron, and zinc, which may contribute to its antioxidant and antitumor activities. 4-Carbamoyl-2-mercaptothiazole has also been found to scavenge free radicals, which may contribute to its antioxidant activity. 4-Carbamoyl-2-mercaptothiazole has been found to inhibit enzymes, including acetylcholinesterase, which may contribute to its potential in treating Alzheimer's disease.
生化和生理效应
4-Carbamoyl-2-mercaptothiazole has been found to exhibit a wide range of biochemical and physiological effects, including antioxidant, antitumor, and antimicrobial activities. 4-Carbamoyl-2-mercaptothiazole has been found to scavenge free radicals, which may contribute to its antioxidant activity. 4-Carbamoyl-2-mercaptothiazole has been found to exhibit antitumor activity by inducing apoptosis and inhibiting angiogenesis. 4-Carbamoyl-2-mercaptothiazole has been found to exhibit antimicrobial activity against various bacteria and fungi.
实验室实验的优点和局限性
4-Carbamoyl-2-mercaptothiazole has several advantages for lab experiments, including its low cost, high yield, and stability. 4-Carbamoyl-2-mercaptothiazole is also easy to synthesize and purify. However, 4-Carbamoyl-2-mercaptothiazole has some limitations, including its low solubility in water and its potential toxicity at high concentrations. 4-Carbamoyl-2-mercaptothiazole also has limited bioavailability, which may limit its potential in certain applications.
未来方向
There are several future directions for the study of 4-Carbamoyl-2-mercaptothiazole. One direction is to further explore its potential as a chelating agent and corrosion inhibitor. Another direction is to investigate its potential as a diagnostic tool for detecting various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-Carbamoyl-2-mercaptothiazole and its potential in treating various diseases, including cancer, Alzheimer's disease, and diabetes. Finally, there is a need for the development of new synthesis methods and purification techniques to improve the yield and purity of 4-Carbamoyl-2-mercaptothiazole.
合成方法
4-Carbamoyl-2-mercaptothiazole can be synthesized through various methods, including the reaction of thiosemicarbazide with carbon disulfide and chloroacetic acid, and the reaction of thiosemicarbazide with 2-bromoacetic acid. The latter method is preferred due to its higher yield and purity. The synthesis of 4-Carbamoyl-2-mercaptothiazole involves a multi-step reaction that requires careful monitoring of reaction conditions and purification steps.
科学研究应用
4-Carbamoyl-2-mercaptothiazole has been extensively studied for its potential in various scientific applications, including as a chelating agent, a corrosion inhibitor, and a fluorescent probe. 4-Carbamoyl-2-mercaptothiazole has also been found to exhibit antitumor, antioxidant, and antimicrobial activities. 4-Carbamoyl-2-mercaptothiazole has been studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and diabetes. 4-Carbamoyl-2-mercaptothiazole has also been found to have potential as a diagnostic tool for detecting various diseases.
属性
IUPAC Name |
2-sulfanylidene-3H-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS2/c5-3(7)2-1-9-4(8)6-2/h1H,(H2,5,7)(H,6,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQAKYXAMCUUME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)S1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carbamoyl-2-mercaptothiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B56930.png)
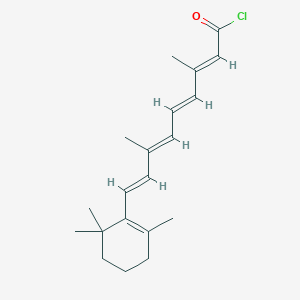
![[1-(Chlorocarbonyl)cyclobutyl]methyl acetate](/img/structure/B56932.png)
![Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B56937.png)
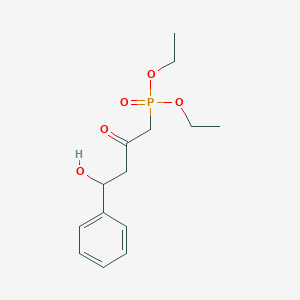
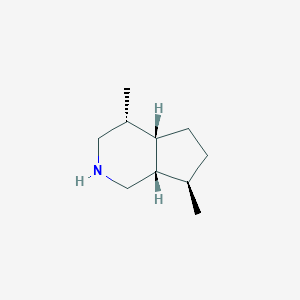
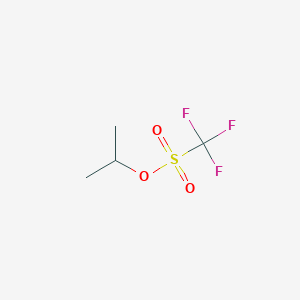
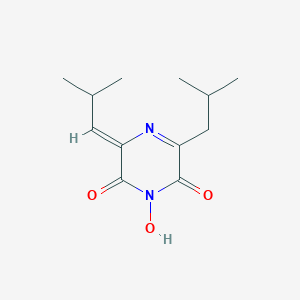
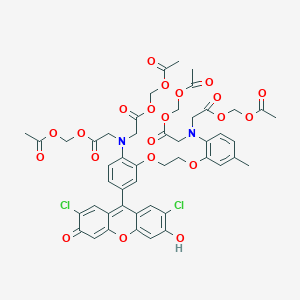
![[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B56950.png)
![Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate](/img/structure/B56954.png)
